2-Fluorobenzonitrile
Overview
Description
Mechanism of Action
Target of Action
2-Fluorobenzonitrile is a fine chemical intermediate It is known to react with lithium n,n-dialkylaminoborohydride reagent .
Mode of Action
The interaction of this compound with its targets results in the formation of 2-(N,N-dialkylamino)benzylamines . This suggests that this compound may act as a precursor in the synthesis of these compounds.
Biochemical Pathways
It is used in the synthesis of various compounds, including 3-amino-1,2-benzisoxazoles, 6-(acetylaminomethyl)-3-amino-1,2-benzisoxazole, 5-(4′-methyl [1, 1′-biphenyl]-2-yl)-1h-tetrazole, and xanthone-iminium triflates . These compounds may have various roles in different biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-fluorobenzonitrile involves the reaction of 2-nitrobenzonitrile with tetramethylammonium fluoride (TMAF). This reaction proceeds with high selectivity for the fluoroaromatic product . Another method involves the halogen substitution reaction where chloro-benzonitrile reacts with potassium monofluoride in sulfolane solution at elevated temperatures (200-250°C) .
Industrial Production Methods: Industrial production of this compound can be achieved through the reaction of saccharin with phosphorus pentachloride to form 2-cyanobenzenesulfonyl chloride, which is then reacted with alkali metal fluoride to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Fluorobenzonitrile undergoes various chemical reactions including:
Reduction: It can be reduced to 2-fluorobenzylamine using lithium N,N-dialkylaminoborohydride.
Hydrolysis: Hydrolysis of this compound leads to the formation of 2-fluorobenzoic acid or 2-fluorobenzamide.
Substitution: It can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine atom.
Common Reagents and Conditions:
Reduction: Lithium N,N-dialkylaminoborohydride is commonly used for reduction reactions.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis reactions.
Substitution: Potassium monofluoride in sulfolane solution is used for halogen substitution reactions.
Major Products:
Reduction: 2-Fluorobenzylamine.
Hydrolysis: 2-Fluorobenzoic acid or 2-fluorobenzamide.
Substitution: Various 2-fluorophenyl derivatives.
Scientific Research Applications
2-Fluorobenzonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 3-Fluorobenzonitrile
- 4-Fluorobenzonitrile
- 2-Chlorobenzonitrile
- 2-Bromobenzonitrile
2-Fluorobenzonitrile stands out due to its unique combination of stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN/c8-7-4-2-1-3-6(7)5-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHXJNRAJRCGMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059942 | |
Record name | Benzonitrile, 2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394-47-8 | |
Record name | 2-Fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=394-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluorobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluorobenzonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88278 | |
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Record name | Benzonitrile, 2-fluoro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzonitrile, 2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.271 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Fluorobenzonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2EJ9H4G6R | |
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Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Fluorobenzonitrile?
A1: The molecular formula of this compound is C₇H₄FN. It has a molecular weight of 121.11 g/mol. []
Q2: What spectroscopic data is available for this compound?
A2: this compound has been characterized using various spectroscopic techniques including Fourier Transform Microwave (FTMW) spectroscopy, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These analyses provide information about its structure, vibrational frequencies, and electronic environment. [, , ]
Q3: How does the fluorine atom in this compound influence its reactivity?
A3: The fluorine atom, being highly electronegative, withdraws electron density from the aromatic ring, making it more susceptible to nucleophilic aromatic substitution (SNAr) reactions. This property is particularly useful in synthesizing various substituted benzonitriles and heterocycles. [, , , , ]
Q4: What is the impact of substituents on the benzene ring of this compound on its activity?
A4: The presence and nature of substituents on the benzene ring significantly influence the reactivity and biological activity of this compound derivatives. For instance, electron-withdrawing groups generally enhance the reactivity towards nucleophiles. [, , , ] In the context of biological activity, specific substitutions are crucial for interactions with targets like the 5-hydroxytryptamine receptor 2B. []
Q5: Can this compound act as a ligand in metal-catalyzed reactions?
A5: While this compound itself is not commonly used as a ligand, its derivatives, particularly phosphino-oxazolines derived from it, have shown promise as chiral ligands in palladium-catalyzed allylic substitution reactions. These ligands offer enantiocontrol, enabling the synthesis of enantiomerically enriched compounds. []
Q6: What heterocyclic compounds can be synthesized using this compound as a starting material?
A6: this compound serves as a versatile precursor for synthesizing various heterocycles. These include quinazolines, particularly 2,4-diaminoquinazolines, which are often obtained in good yields. [, , ] Other accessible heterocycles include benzisoxazoles, benzoxazines, benzothienopyrimidines, and dixanthones. [, , , , ]
Q7: Have computational methods been employed to study this compound?
A7: Yes, computational techniques like Density Functional Theory (DFT) have been instrumental in understanding the structural and electronic properties of this compound. For instance, DFT calculations have been used to study its vibrational frequencies, ground and excited state geometries, and ionization energies. [] Furthermore, molecular modeling techniques, such as natural bond orbital (NBO) analysis, have been employed to explain observed geometry changes in fluorinated benzonitriles. []
Q8: What are the potential applications of this compound derivatives in medicinal chemistry?
A8: Research suggests that this compound derivatives hold promise for developing new drug candidates. For example, a derivative has been explored as a potential treatment for pulmonary hypertension due to its 5-HT2BR antagonist activity. [] Additionally, it serves as a key intermediate in the synthesis of various angiotensin II receptor antagonists. []
Q9: What are the applications of this compound in material science?
A9: Derivatives of this compound, specifically those incorporating carbazole units, are being investigated for their potential in polymer light-emitting diodes (PLEDs) due to their fluorescent properties and potential for high light efficiency. []
Q10: How is this compound analyzed and characterized?
A10: Various analytical techniques are employed for the characterization and quantification of this compound and its derivatives. These techniques include:
- Spectroscopy: FTMW spectroscopy helps determine molecular structures and properties. [] IR spectroscopy identifies functional groups and analyzes reaction progress. []
- Chromatography: Fluorous solid-phase extraction (F-SPE) is used to purify compounds tagged with fluorous oxime. []
- Crystallography: X-ray crystallography has been employed to determine the solid-state structures of this compound derivatives, providing insights into their molecular packing and intermolecular interactions. []
Q11: Are there alternative reagents to this compound in specific reactions?
A11: Depending on the target compound and reaction conditions, alternative reagents may exist. For instance, while this compound is a common precursor for 2,4-diaminoquinazolines, using formamidine or acetamidine can yield 4-aminoquinazolines or 2-methyl-4-aminoquinazolines, albeit in lower yields. []
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